molecular formula C15H14BrNO B5744930 N-(3-bromophenyl)-3-phenylpropanamide

N-(3-bromophenyl)-3-phenylpropanamide

Cat. No. B5744930
M. Wt: 304.18 g/mol
InChI Key: FFGYTCRJOFIXJF-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-3-phenylpropanamide, also known as BrPhPP, is a chemical compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.

Scientific Research Applications

Heterocyclic Synthesis and Antimicrobial Activity

N-(3-bromophenyl)-3-phenylpropanamide derivatives have been utilized in the synthesis of heterocyclic compounds. For instance, in one study, this compound was reacted with ethyl 3-oxo-3-phenylpropanoate to produce ethyl 4-(4-bromophenyl)-5-cyano-2-phenyl-6-thioxo-1,6-dihydropyridine-3-carboxylate. This compound served as a starting material for synthesizing various derivatives, including thio-substituted ethyl nicotinate, thieno[2,3-b]pyridines, and pyridothienopyrimidines. Some of these compounds displayed notable antimicrobial activities (Gad-Elkareem et al., 2011).

Herbicidal Activity

N-phenylpropanamide, a related compound, isolated from Streptomyces sp. KA1-3, showed significant herbicidal activity. Tested against weeds like Cassia occidentalis L. and Cyperus rotundus L., it demonstrated a high level of seed germination inhibition, suggesting its potential as a bioherbicidal agent (Priyadharsini et al., 2013).

Anti-Bacterial Properties

Studies have investigated the antibacterial properties of N-(4-bromophenyl)furan-2-carboxamide and its analogs. These compounds exhibited effective action against clinically isolated drug-resistant bacteria, including A. baumannii and MRSA. The effectiveness of these compounds was further validated through docking studies and molecular interaction stability analyses (Siddiqa et al., 2022).

properties

IUPAC Name

N-(3-bromophenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c16-13-7-4-8-14(11-13)17-15(18)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGYTCRJOFIXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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